molecular formula C20H27NO5 B14946503 Cyclohex-2-enone, 2-[2-(3,4-diethoxyphenyl)acetyl]-3-(2-hydroxyethylamino)-

Cyclohex-2-enone, 2-[2-(3,4-diethoxyphenyl)acetyl]-3-(2-hydroxyethylamino)-

Cat. No.: B14946503
M. Wt: 361.4 g/mol
InChI Key: ZPUSTCNPNFSPBZ-SWZPCTOVSA-N
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Description

Cyclohex-2-enone, 2-[2-(3,4-diethoxyphenyl)acetyl]-3-(2-hydroxyethylamino)- is a complex organic compound that belongs to the class of cyclohexenones. Cyclohexenones are characterized by a six-membered ring containing a double bond and a ketone functional group. This particular compound is notable for its unique structure, which includes a diethoxyphenyl group and a hydroxyethylamino group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohex-2-enone, 2-[2-(3,4-diethoxyphenyl)acetyl]-3-(2-hydroxyethylamino)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclohexenone Ring: This can be achieved through the aldol condensation of cyclohexanone with an appropriate aldehyde, followed by dehydration to form the double bond.

    Introduction of the Diethoxyphenyl Group: This step involves the acylation of the cyclohexenone ring with 3,4-diethoxybenzoyl chloride in the presence of a base such as pyridine.

    Addition of the Hydroxyethylamino Group: The final step involves the nucleophilic addition of 2-aminoethanol to the acylated cyclohexenone, forming the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Cyclohex-2-enone, 2-[2-(3,4-diethoxyphenyl)acetyl]-3-(2-hydroxyethylamino)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyethylamino group, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

    Oxidation: Carboxylic acids, Ketones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Cyclohex-2-enone, 2-[2-(3,4-diethoxyphenyl)acetyl]-3-(2-hydroxyethylamino)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Cyclohex-2-enone, 2-[2-(3,4-diethoxyphenyl)acetyl]-3-(2-hydroxyethylamino)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    Cyclohex-2-enone: A simpler analog without the diethoxyphenyl and hydroxyethylamino groups.

    2-Cyclohexen-1-one: Another analog with a similar cyclohexenone structure but different substituents.

    3,4-Diethoxybenzaldehyde: Shares the diethoxyphenyl group but lacks the cyclohexenone ring.

Uniqueness

Cyclohex-2-enone, 2-[2-(3,4-diethoxyphenyl)acetyl]-3-(2-hydroxyethylamino)- is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C20H27NO5

Molecular Weight

361.4 g/mol

IUPAC Name

(2Z)-2-[2-(3,4-diethoxyphenyl)-1-hydroxyethylidene]-3-(2-hydroxyethylimino)cyclohexan-1-one

InChI

InChI=1S/C20H27NO5/c1-3-25-18-9-8-14(13-19(18)26-4-2)12-17(24)20-15(21-10-11-22)6-5-7-16(20)23/h8-9,13,22,24H,3-7,10-12H2,1-2H3/b20-17-,21-15?

InChI Key

ZPUSTCNPNFSPBZ-SWZPCTOVSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)C/C(=C/2\C(=NCCO)CCCC2=O)/O)OCC

Canonical SMILES

CCOC1=C(C=C(C=C1)CC(=C2C(=NCCO)CCCC2=O)O)OCC

Origin of Product

United States

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